molecular formula C16H16N2O4 B7758289 N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide CAS No. 131536-61-3

N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide

Cat. No. B7758289
CAS RN: 131536-61-3
M. Wt: 300.31 g/mol
InChI Key: FVUJSHZQRAMTME-LICLKQGHSA-N
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Description

N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activities and DNA Interaction :

    • Schiff base compounds including N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide exhibit significant biological activities, such as antibacterial, antifungal, and antioxidant properties. They also show cytotoxic activity and interact with SS-DNA via intercalation mode of interaction, indicating potential in genetic research and therapy (Sirajuddin, Uddin, Ali, & Tahir, 2013).
  • Xanthine Oxidase Inhibitory Activity :

    • Hydrazones, including derivatives of N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, have been investigated for their xanthine oxidase inhibitory activities. Such compounds could be relevant in treating diseases like gout or hyperuricemia (Han, Guo, & Xue, 2022).
  • Synthesis and Antibacterial Activity :

    • The compound has been synthesized using methylparaben as a starting material, showing antimicrobial activity against organisms like Escherichia coli and Bacillus subtilis (Suzana, Isnaeni, & Budiati, 2017).
  • Crystal Structures and Molecular Interactions :

    • Studies on the crystal structures of Schiff bases related to N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide have provided insights into their molecular interactions, which is crucial for understanding their potential applications in material science and drug design (Zhu & Qiu, 2011).
  • Insulin-Like Activity :

    • Complexes derived from N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide have shown insulin-like activity, indicating potential applications in diabetes treatment (Meng, Liu, Liu, Sun, & Ma, 2017).
  • Theoretical Studies and Molecular Docking :

    • Theoretical studies and molecular docking approaches have been applied to understand the antioxidant activity of Schiff bases and their tautomers, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide. Such studies help in predicting the potential of these compounds as antioxidants (Ardjani & Mekelleche, 2017).

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-8-6-11(7-9-13)16(20)18-17-10-12-4-3-5-14(22-2)15(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJSHZQRAMTME-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide

CAS RN

131536-61-3
Record name N'-(2-HYDROXY-3-METHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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